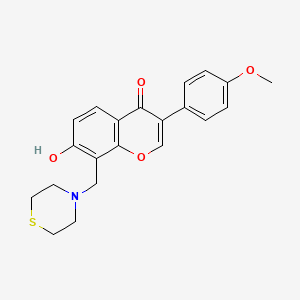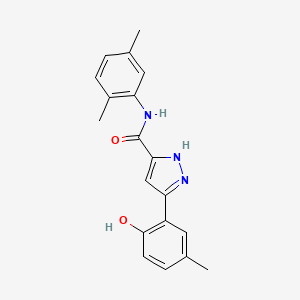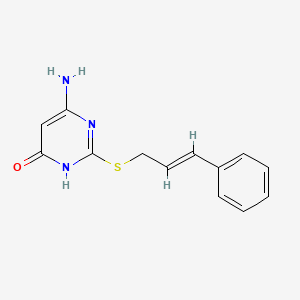
7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, thiomorpholine, and 7-hydroxy-4H-chromen-4-one.
Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and 7-hydroxy-4H-chromen-4-one in the presence of a base, such as sodium hydroxide, to form an intermediate.
Thiomorpholine Addition: The intermediate is then reacted with thiomorpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to introduce the thiomorpholin-4-ylmethyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification methods, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, leading to the formation of alcohol derivatives.
Substitution: The methoxy and thiomorpholin-4-ylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted flavonoid derivatives with altered biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one exhibits promising activity as an antioxidant and anti-inflammatory agent. It is studied for its potential to protect cells from oxidative stress and reduce inflammation in various disease models.
Medicine
In medicine, this compound is investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and interfering with cell signaling pathways.
Industry
Industrially, the compound’s antioxidant properties make it a candidate for use in food preservation, cosmetics, and pharmaceuticals. Its ability to scavenge free radicals can help extend the shelf life of products and protect against oxidative damage.
Wirkmechanismus
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups contribute to its ability to neutralize free radicals and reduce oxidative stress.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it interferes with cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-4H-chromen-4-one: Lacks the methoxy and thiomorpholin-4-ylmethyl groups, resulting in different biological activities.
3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the hydroxy and thiomorpholin-4-ylmethyl groups, affecting its antioxidant and anti-inflammatory properties.
8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one: Lacks the hydroxy and methoxy groups, altering its chemical reactivity and biological effects.
Uniqueness
The uniqueness of 7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the hydroxy, methoxy, and thiomorpholin-4-ylmethyl groups allows for a wide range of chemical modifications and enhances its potential as a multifunctional compound in various applications.
Eigenschaften
Molekularformel |
C21H21NO4S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(thiomorpholin-4-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C21H21NO4S/c1-25-15-4-2-14(3-5-15)18-13-26-21-16(20(18)24)6-7-19(23)17(21)12-22-8-10-27-11-9-22/h2-7,13,23H,8-12H2,1H3 |
InChI-Schlüssel |
BPMPOUSHENUIGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCSCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14093971.png)
![1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093973.png)

![7-Methyl-2-propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093976.png)

![(4-Hydroxy-2,5-dimethylthieno[2,3-d]pyrimidin-6-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14093981.png)
![2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14093986.png)

![1-[4-(Propan-2-yl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093996.png)

![5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14094003.png)
![2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094013.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14094025.png)

